Cas no 2228700-41-0 (1-(5-methoxypyridin-3-yl)cyclobutylmethanol)

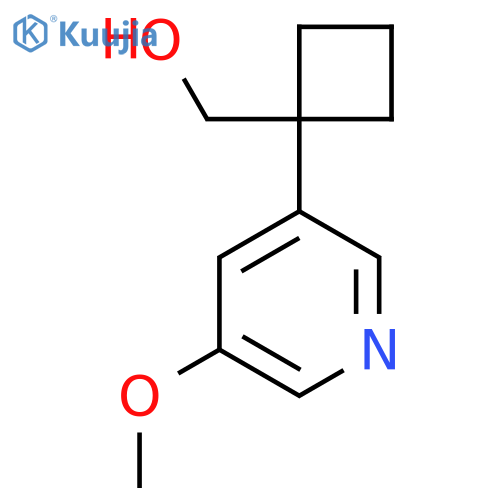

2228700-41-0 structure

商品名:1-(5-methoxypyridin-3-yl)cyclobutylmethanol

1-(5-methoxypyridin-3-yl)cyclobutylmethanol 化学的及び物理的性質

名前と識別子

-

- 1-(5-methoxypyridin-3-yl)cyclobutylmethanol

- 2228700-41-0

- [1-(5-methoxypyridin-3-yl)cyclobutyl]methanol

- EN300-1755662

-

- インチ: 1S/C11H15NO2/c1-14-10-5-9(6-12-7-10)11(8-13)3-2-4-11/h5-7,13H,2-4,8H2,1H3

- InChIKey: CHLVWCSRKBLJKB-UHFFFAOYSA-N

- ほほえんだ: OCC1(C2C=NC=C(C=2)OC)CCC1

計算された属性

- せいみつぶんしりょう: 193.110278721g/mol

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 192

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 42.4Ų

1-(5-methoxypyridin-3-yl)cyclobutylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1755662-0.1g |

[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |

2228700-41-0 | 0.1g |

$1183.0 | 2023-09-20 | ||

| Enamine | EN300-1755662-1g |

[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |

2228700-41-0 | 1g |

$1343.0 | 2023-09-20 | ||

| Enamine | EN300-1755662-0.05g |

[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |

2228700-41-0 | 0.05g |

$1129.0 | 2023-09-20 | ||

| Enamine | EN300-1755662-0.5g |

[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |

2228700-41-0 | 0.5g |

$1289.0 | 2023-09-20 | ||

| Enamine | EN300-1755662-10.0g |

[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |

2228700-41-0 | 10g |

$5774.0 | 2023-06-03 | ||

| Enamine | EN300-1755662-1.0g |

[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |

2228700-41-0 | 1g |

$1343.0 | 2023-06-03 | ||

| Enamine | EN300-1755662-0.25g |

[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |

2228700-41-0 | 0.25g |

$1235.0 | 2023-09-20 | ||

| Enamine | EN300-1755662-5.0g |

[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |

2228700-41-0 | 5g |

$3894.0 | 2023-06-03 | ||

| Enamine | EN300-1755662-2.5g |

[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |

2228700-41-0 | 2.5g |

$2631.0 | 2023-09-20 | ||

| Enamine | EN300-1755662-5g |

[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |

2228700-41-0 | 5g |

$3894.0 | 2023-09-20 |

1-(5-methoxypyridin-3-yl)cyclobutylmethanol 関連文献

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

2228700-41-0 (1-(5-methoxypyridin-3-yl)cyclobutylmethanol) 関連製品

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 13769-43-2(potassium metavanadate)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量